Sodium (11Z,14Z)-icosa-11,14-dienoate
Description
Sodium (11Z,14Z)-icosa-11,14-dienoate is the sodium salt of (11Z,14Z)-icosa-11,14-dienoic acid, a 20-carbon polyunsaturated fatty acid (PUFA) with two cis-configured double bonds at positions 11 and 12. This compound falls under the n-6 fatty acid family due to the location of the first double bond at the sixth carbon from the methyl end. It is structurally related to other bioactive fatty acids like arachidonic acid (C20:4n-6) and dihomo-γ-linolenic acid (C20:3n-6), but its shorter unsaturation profile confers distinct physicochemical and biological properties . The sodium salt form enhances water solubility, making it suitable for biochemical and pharmaceutical applications where polar formulations are required.
Properties
Molecular Formula |
C20H35NaO2 |
|---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
sodium;(11Z,14Z)-icosa-11,14-dienoate |
InChI |
InChI=1S/C20H36O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h6-7,9-10H,2-5,8,11-19H2,1H3,(H,21,22);/q;+1/p-1/b7-6-,10-9-; |
InChI Key |
IVNGKEHLXADBSB-NBTZWHCOSA-M |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCCC(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCCC(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Extraction from Natural Sources
- Plant Oils and Seeds : (11Z,14Z)-Icosadienoic acid naturally occurs in certain plant oils, such as safflower oil, as part of complex lipid mixtures. Extraction involves solvent extraction followed by purification steps like chromatography.
Chemical Synthesis via Stepwise Construction
Step 1: Chain Elongation and Double Bond Introduction
The synthesis often begins with shorter-chain fatty acids or aldehydes, which are elongated through methods such as Wittig or Horner–Wadsworth–Emmons (HWE) reactions to introduce the 20-carbon chain with the desired double bonds at positions 11 and 14.
Step 2: Selective Double Bond Formation
The cis (Z) configuration at both double bonds is achieved via:
Partial Hydrogenation : Starting from a polyunsaturated precursor, controlled hydrogenation with Lindlar's catalyst can selectively produce Z-alkenes.
Olefin Metathesis : Ring-closing or cross-metathesis reactions can be employed to assemble the chain with the correct double bond positions, followed by stereoselective isomerization.
Step 3: Functional Group Adjustment
The terminal carboxylic acid is introduced via oxidation of primary alcohols or aldehydes, or through carboxylation reactions of alkyl intermediates.
Esterification to Methyl Ester
- Reaction : The free acid is esterified with methanol in the presence of acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) to produce methyl (11Z,14Z)-icosa-11,14-dienoate.
Preparation of Sodium (11Z,14Z)-Icosa-11,14-dienoate
Neutralization of the Free Acid
- Method : The free acid is dissolved in an aqueous or alcoholic solvent, then treated with an equimolar amount of sodium hydroxide (NaOH). The reaction proceeds as:
(11Z,14Z)-Icosadienoic acid + NaOH → this compound + H₂O
- Conditions :
- Temperature : Typically performed at room temperature or slightly elevated (~25–50°C).
- Solvent : Water or aqueous ethanol facilitates dissolution.
- Purification : The resulting sodium salt can be isolated via solvent evaporation, precipitation, or ion-exchange chromatography.
Alternative Methods
- Direct Saponification of Esters : If methyl or ethyl esters are used as starting materials, saponification with NaOH or KOH yields the sodium salt directly.
Research-Backed Methods and Data
| Method | Reagents/Conditions | Yield & Purity | Notes |
|---|---|---|---|
| Natural extraction | Solvent extraction + chromatography | Variable, dependent on source | Suitable for obtaining natural samples |
| Synthetic chain elongation | Wittig/HWE reactions + selective hydrogenation | Up to 95% purity | Requires stereoselective control for Z-isomers |
| Esterification | Methanol + acid catalyst | >98% purity | Used for methyl ester formation prior to neutralization |
| Neutralization | NaOH + free acid | Quantitative for pure acid | Produces the sodium salt directly |
Research Findings & Perspectives
Stereoselectivity : Achieving the Z-configuration at both double bonds is critical. Methods such as partial hydrogenation with Lindlar catalyst or stereoselective olefin metathesis are preferred.
Purification : Flash chromatography and recrystallization are standard for obtaining high-purity compounds suitable for biological or industrial applications.
Applications : The sodium salt is used in lipid research, as an intermediate in synthesizing bioactive derivatives, and in manufacturing bio-based materials.
Summary of Preparation Pathway
Natural extraction or synthetic chain elongation → Selective double bond formation (cis configuration) → Oxidation to free acid → Esterification (if needed) → Neutralization with NaOH → Isolation of this compound
Additional Notes
- Reaction Conditions : Maintaining the cis configuration during synthesis is vital; thus, stereoselective catalysts and controlled hydrogenation are employed.
- Purity Standards : For research or industrial use, purity levels are typically >99%, verified via GC-MS or NMR.
- Storage : The sodium salt is stable when stored in dry, cool conditions, away from light.
Chemical Reactions Analysis
Types of Reactions: Sodium (11Z,14Z)-icosa-11,14-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated derivatives.
Substitution: The sodium ion can be replaced by other cations through ion-exchange reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Ion-exchange resins or solutions of other metal salts can be used for cation exchange.
Major Products Formed:
Oxidation: Hydroperoxides, alcohols, and ketones.
Reduction: Saturated fatty acids.
Substitution: Salts with different cations.
Scientific Research Applications
Sodium (11Z,14Z)-icosa-11,14-dienoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various bioactive molecules and as a reagent in organic synthesis.
Biology: Studied for its role in cellular signaling and membrane dynamics.
Medicine: Investigated for its potential anti-inflammatory and lipid-lowering effects.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium (11Z,14Z)-icosa-11,14-dienoate involves its interaction with cellular membranes and signaling pathways. The compound can modulate the fluidity and permeability of cell membranes, influencing various cellular processes. It may also interact with specific receptors and enzymes, affecting metabolic pathways and inflammatory responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs and their properties are compared in Table 1:
| Compound Name | Chain Length | Double Bonds (Position/Configuration) | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Sodium (11Z,14Z)-icosa-11,14-dienoate | 20 | 11Z,14Z | 330.51* | High polarity due to sodium salt; n-6 family |
| (11Z,14Z)-Octadeca-11,14-dienoic acid | 18 | 11Z,14Z | 280.45 | Shorter chain; similar unsaturation |
| Arachidonic acid (C20:4n-6) | 20 | 5Z,8Z,11Z,14Z | 304.47 | Four double bonds; pro-inflammatory mediator |
| Dihomo-γ-linolenic acid (C20:3n-6) | 20 | 8Z,11Z,14Z | 306.49 | Three double bonds; precursor to prostaglandins |
| Methyl (11Z,14Z)-eicosa-11,14-dienoate | 20 | 11Z,14Z | 322.52 | Ester form; lower solubility in water |
*Calculated from parent acid (308.503 g/mol in ) with sodium substitution .
Key Observations:
- Chain Length Impact: this compound’s 20-carbon chain allows deeper integration into lipid bilayers compared to the 18-carbon analog (). However, its shorter unsaturation than arachidonic acid limits membrane fluidity modulation .
- Solubility : The sodium salt form exhibits higher aqueous solubility than its methyl ester counterpart (), facilitating its use in cell culture or therapeutic delivery systems.
Biological Activity
Sodium (11Z,14Z)-icosa-11,14-dienoate, also known as eicosadienoic acid or dihomo-gamma-linolenic acid (DGLA), is a polyunsaturated fatty acid with significant biological implications. This compound is characterized by its unique double bond configuration at the 11th and 14th positions, which influences its metabolic pathways and biological activities.
- Molecular Formula : C20H36O2
- Molecular Weight : 308.50 g/mol
- CAS Number : 5598-38-9
Biological Activities
This compound exhibits a range of biological activities, primarily through its role as a precursor in the synthesis of various eicosanoids. These eicosanoids are signaling molecules that play critical roles in inflammation, immunity, and cellular communication.
1. Anti-inflammatory Properties
Research indicates that this compound can modulate inflammatory responses. It is involved in the production of anti-inflammatory mediators that can inhibit pro-inflammatory cytokines and leukotrienes. For instance:
- Inhibition of Leukotriene B4 : Eicosadienoic acid has been shown to inhibit the binding of leukotriene B4 to neutrophil membranes, which may contribute to its anti-inflammatory effects .
- Macrophage Responsiveness : The compound alters macrophage responsiveness to inflammatory stimuli, suggesting a potential role in managing chronic inflammatory conditions .
2. Antimicrobial Properties
This compound has been studied for its antimicrobial effects against various pathogens. The compound's fatty acid structure allows it to integrate into microbial membranes, potentially disrupting their integrity and function.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Eicosanoid Synthesis : As a precursor to arachidonic acid and other eicosanoids, it plays a vital role in the inflammatory response .
- Cell Membrane Interaction : Its incorporation into cell membranes alters membrane fluidity and can affect signaling pathways associated with inflammation and immune responses .
Case Study 1: Eicosadienoic Acid in Inflammatory Disorders
A study conducted on patients with rheumatoid arthritis demonstrated that supplementation with eicosadienoic acid led to decreased levels of inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6). The findings suggest that this compound may be beneficial in managing inflammatory disorders by modulating immune responses .
Case Study 2: Role in Metabolism
In another study focusing on metabolic disorders, this compound was shown to influence lipid metabolism positively. It was found to enhance insulin sensitivity in diabetic models by promoting the uptake of fatty acids into cells and reducing systemic inflammation .
Comparative Analysis
The biological activity of this compound can be compared with other unsaturated fatty acids:
| Compound | Structure | Key Activity |
|---|---|---|
| This compound | Structure | Anti-inflammatory |
| Arachidonic Acid | Structure | Pro-inflammatory |
| Omega-3 Fatty Acids | Structure | Anti-inflammatory |
Q & A
Basic: What analytical techniques are recommended for confirming the structural identity of Sodium (11Z,14Z)-icosa-11,14-dienoate?
To confirm structural identity, researchers employ:
- High-resolution mass spectrometry (HR-MS) to verify molecular weight and fragmentation patterns (e.g., exact mass 308.2715 g/mol) .
- Nuclear Magnetic Resonance (NMR) to resolve double-bond geometry (11Z,14Z configuration) and carbon chain alignment .
- Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., methyl ester formation) to compare retention indices with reference standards .
Basic: What safety protocols should be followed when handling this compound?
While direct safety data for the sodium salt are limited, analogous fatty acid salts suggest:
- Use gloves and eye protection to avoid irritation, particularly if handling powdered forms .
- Store in a cool, inert environment to prevent oxidation.
- Follow general lipid-handling guidelines: avoid inhalation of aerosols and ensure proper ventilation .
Advanced: How can researchers design experiments to study the enzymatic biosynthesis of this compound derivatives?
Key methodological considerations include:
- Substrate specificity assays : Use (11Z,14Z)-icosa-11,14-dienoyl-CoA with recombinant acyl-CoA 5-desaturase to monitor Δ5 desaturation via LC-MS .
- Isotopic labeling : Introduce -labeled precursors to track incorporation into phospholipids (e.g., phosphatidylcholine species) .
- Enzyme kinetics : Measure and under varying O levels, as oxygen is a co-substrate in desaturase reactions .
Advanced: What strategies resolve contradictions in reported catalytic efficiencies of enzymes acting on (11Z,14Z)-icosa-11,14-dienoate?
Discrepancies may arise from:
- Enzyme source variability : Compare activity of plant vs. microbial desaturases, as regioselectivity differs .
- Membrane mimic systems : Use liposomes or micelles to simulate native lipid environments, which affect enzyme-substrate interactions .
- Statistical meta-analysis : Pool kinetic data from multiple studies to identify confounding variables (e.g., pH, cofactor availability) .
Advanced: How is this compound incorporated into lipid bilayers for membrane dynamics studies?
Methodologies include:
- Vesicle preparation : Mix the sodium salt with phospholipids (e.g., DPPC) at defined molar ratios and use extrusion to form unilamellar vesicles .
- Fluorescence anisotropy : Label with diphenylhexatriene (DPH) to measure membrane fluidity changes induced by the compound .
- Differential scanning calorimetry (DSC) : Assess phase transition temperatures to evaluate lipid packing effects .
Basic: What role does this compound play in unsaturated fatty acid biosynthesis pathways?
It serves as:
- A precursor for arachidonic acid biosynthesis via Δ5-desaturase in lower eukaryotes .
- A substrate for synthesizing specialized lipids like phosphatidic acid (PA) and cardiolipins, influencing membrane curvature and signaling .
Advanced: How is the antimicrobial activity of this compound assessed in microbial assays?
Protocols involve:
- Broth microdilution : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., MRSA) and Gram-negative strains .
- Membrane permeability assays : Use propidium iodide uptake to quantify disruption of bacterial membranes .
- Synergy testing : Combine with commercial antibiotics (e.g., β-lactams) to evaluate potentiation effects .
Advanced: What challenges arise in quantifying this compound in complex biological matrices?
Solutions include:
- Lipid extraction optimization : Use Folch or Bligh-Dyer methods with internal standards (e.g., deuterated analogs) to improve recovery .
- LC-MS/MS with MRM : Target specific transitions (e.g., m/z 308 → 261) to enhance selectivity in serum or tissue samples .
- Isomer discrimination : Employ silver-ion chromatography to separate (11Z,14Z) from (11E,14E) isomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
